2-(5,6-dimethyl-1H-1,3-benzodiazole-1-carbonyl)benzoic acid

Beschreibung

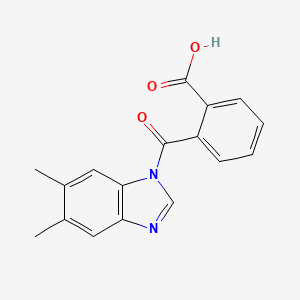

2-(5,6-Dimethyl-1H-1,3-benzodiazole-1-carbonyl)benzoic acid is a heterocyclic compound featuring a benzodiazole core substituted with methyl groups at positions 5 and 4. Its molecular architecture combines electron-rich aromatic systems with acidic and hydrogen-bonding functionalities, making it a candidate for coordination chemistry and bioactive molecule design .

Eigenschaften

IUPAC Name |

2-(5,6-dimethylbenzimidazole-1-carbonyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-10-7-14-15(8-11(10)2)19(9-18-14)16(20)12-5-3-4-6-13(12)17(21)22/h3-9H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQSQICVWXRSPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Benzimidazole derivatives have been known to interact with various enzymes and receptors, playing a significant role in numerous biological processes.

Mode of Action

The compound’s mode of action involves a reaction between aromatic diamines and alkyl or aryl carboxylic acids in electrostatically charged microdroplets. This reaction is accelerated by orders of magnitude compared to the bulk. The extraordinary acidity at the droplet surface allows the carboxylic acid to function as a C-centered electrophile.

Biochemical Pathways

Benzimidazole derivatives are known to inhibit various enzymes involved in a wide range of therapeutic uses.

Pharmacokinetics

Benzimidazole compounds are known for their excellent properties, like increased stability, bioavailability, and significant biological activity.

Result of Action

Benzimidazole derivatives have shown promising application in biological and clinical studies.

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the synthetic procedure of the compound involves reactions in electrostatically charged microdroplets. The reactions are accelerated by orders of magnitude in comparison to the bulk.

Biologische Aktivität

2-(5,6-dimethyl-1H-1,3-benzodiazole-1-carbonyl)benzoic acid is a compound of significant interest due to its potential biological activities. It belongs to the class of benzodiazole derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzodiazole core that is critical for its biological activity. The presence of the carbonyl group and benzoic acid moiety enhances its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cellular proliferation and survival pathways.

- Antioxidant Properties : It exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress.

- Modulation of Signaling Pathways : The compound can influence various signaling pathways, including those related to inflammation and apoptosis.

Anticancer Activity

Research indicates that this compound possesses anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 4.5 | Induction of apoptosis |

| A549 | 3.2 | Cell cycle arrest |

| HeLa | 5.0 | Inhibition of proliferation |

The compound's IC50 values suggest a potent inhibitory effect on cancer cell growth, comparable to standard chemotherapeutics like doxorubicin.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings highlight the potential use of this compound in treating infections caused by resistant strains.

Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to a dose-dependent increase in apoptosis markers and a significant reduction in cell viability. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis induction.

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial effects of the compound against multidrug-resistant strains of bacteria. The results showed that it effectively inhibited the growth of these pathogens at concentrations lower than those required for conventional antibiotics. This suggests that the compound could be a promising candidate for developing new antimicrobial agents.

Vergleich Mit ähnlichen Verbindungen

2-Isopropyl-1H-benzimidazole-6-carboxylic Acid

This compound (C₁₁H₁₂N₂O₂) shares a benzimidazole backbone with the target molecule but differs in substituents: an isopropyl group at position 2 and a carboxylic acid at position 5. The absence of a carbonyl linker reduces conformational rigidity compared to the target compound.

| Property | 2-(5,6-Dimethyl-1H-1,3-benzodiazole-1-carbonyl)benzoic Acid | 2-Isopropyl-1H-benzimidazole-6-carboxylic Acid |

|---|---|---|

| Molecular Weight | ~297.3 g/mol (estimated) | 204.23 g/mol |

| Substituents | 5,6-dimethyl; carbonyl-linked benzoic acid | 2-isopropyl; 6-carboxylic acid |

| Hydrogen Bonding Sites | Carboxylic acid, benzodiazole N atoms | Carboxylic acid, benzimidazole N atoms |

5,6-Dibromo-2-chloro-1H-benzimidazole

Halogenated derivatives like this compound (CAS 142356-67-0) exhibit increased molecular weight and lipophilicity due to bromine and chlorine substituents. The halogen atoms enhance electrophilic reactivity, making such derivatives more suitable for cross-coupling reactions compared to the methyl-substituted target compound. However, the absence of a carboxylic acid group limits their utility in pH-dependent applications .

Carboxylic Acid Functionalization Patterns

1H-1,3-Benzimidazole-5,6-dicarboxylic Acid

This derivative (C₉H₆N₂O₄) features dual carboxylic acid groups at positions 5 and 6, leading to enhanced acidity and solubility in aqueous media compared to the mono-carboxylic acid target compound. Crystallographic studies of its silver(I) complex (e.g., [Ag(C₉H₅N₂O₄)(C₉H₆N₂O₄)]·H₂O) reveal a monoclinic lattice (space group C2/c) with Ag–N coordination bonds (2.16–2.25 Å) and extensive hydrogen-bonding networks involving water molecules . Such structural data highlight the role of carboxylic acid positioning in metal-organic framework (MOF) formation, a property less pronounced in the target compound due to its single acid group.

2-(Methoxy)benzoic Acid

The methoxy group donates electron density via resonance, reducing the acidity (pKa ~4.4) compared to the target compound’s unsubstituted benzoic acid (pKa ~2.8 estimated). This contrast underscores how electron-donating groups on the benzodiazole ring could modulate the target molecule’s reactivity .

Key Research Findings

- Solubility Trade-offs: Mono-carboxylic acid derivatives exhibit moderate solubility in organic solvents, whereas dicarboxylic analogs (e.g., 1H-1,3-benzimidazole-5,6-dicarboxylic acid) are preferentially soluble in polar solvents .

- Coordination Chemistry : Silver(I) complexes of dicarboxylic benzimidazoles demonstrate robust metal-ligand interactions, suggesting that the target compound’s benzoic acid group could facilitate similar coordination in catalysis or sensing applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.